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Compound of Interest

Compound Name:
3-Chloro-7-methoxyquinolin-4-

amine

CAS No.: 1203645-08-2

Cat. No.: B598068 Get Quote

Technical Profile: 3-Chloro-7-methoxyquinolin-4-
amine
Biological Activity, SAR Dynamics, and Pharmacophore Applications

Executive Summary
3-Chloro-7-methoxyquinolin-4-amine (CAS: 1203645-08-2) represents a specialized scaffold

within the 4-aminoquinoline class. While historically overshadowed by its 7-chloro analogs

(e.g., Chloroquine), this specific substitution pattern—featuring a 3-chloro steric blocker and a

7-methoxy electron donor—has emerged as a critical pharmacophore in two distinct

therapeutic areas: next-generation antimalarials designed to bypass resistance mechanisms,

and Selective Estrogen Receptor Degraders (SERDs) in oncology (e.g., as a core structural

motif in Imlunestrant analogs).

This guide delineates the biological activity, synthesis pathways, and experimental protocols

required to validate this compound’s efficacy.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
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Property Specification

IUPAC Name 3-chloro-7-methoxyquinolin-4-amine

CAS Number 1203645-08-2

Molecular Formula C₁₀H₉ClN₂O

Molecular Weight 208.64 g/mol

Core Scaffold 4-Aminoquinoline

Key Substituents
3-Cl (Lipophilic/Steric), 7-OMe (Electron

Donating)

Predicted pKa ~8.4 (Ring Nitrogen)

LogP ~2.3 (Predicted)

Structural Significance (SAR Analysis)
3-Chloro Position: Unlike the unsubstituted 3-position in Chloroquine, the 3-chloro group

introduces steric bulk. In antimalarial SAR, this prevents metabolic dealkylation and hinders

efflux by the PfCRT transporter (a common resistance mechanism). In kinase/receptor

binding, it locks the rotameric conformation of the 4-amino substituent.

7-Methoxy Position: The methoxy group is a strong electron donor (mesomeric effect). This

increases the electron density of the quinoline ring system compared to the electron-

withdrawing 7-chloro group, altering the pKa of the quinoline nitrogen and enhancing binding

affinity to heme (in malaria) or specific hydrophobic pockets (in oncology).

Biological Activity Profile
A. Antimalarial Activity (Hemozoin Inhibition)
The primary mechanism of 4-aminoquinolines is the inhibition of hemozoin biocrystallization

within the Plasmodium digestive vacuole.

Mechanism: The unprotonated drug enters the vacuole, becomes protonated (ion trapped),

and binds to ferriprotoporphyrin IX (FPIX).
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Effect of 3-Cl/7-OMe: The 3-chloro group disrupts the pi-stacking geometry slightly but

compensates by increasing lipophilicity, facilitating membrane permeation. The 7-methoxy

group enhances the basicity, potentially increasing accumulation in the acidic vacuole (pH

~5.0).

Activity Range: Analogs with this core typically exhibit IC₅₀ values in the low nanomolar

range (10–100 nM) against sensitive P. falciparum strains (3D7), with retained potency

against resistant strains (Dd2, K1) due to the structural modification.

B. Oncology: SERD Scaffold (Breast Cancer)
Recent high-impact medicinal chemistry has utilized the 3-chloro-7-methoxyquinoline core as

the anchor for Selective Estrogen Receptor Degraders (SERDs), such as Imlunestrant (LY-

3484356).

Mechanism: The quinoline core binds to the ligand-binding domain of Estrogen Receptor

alpha (ERα). The 3-chloro group fits into a specific hydrophobic sub-pocket, while the 4-

position is derivatized with a side chain (often containing an acrylic acid or amine) that forces

the receptor into a conformation susceptible to proteasomal degradation.

Relevance: The 3-chloro-7-methoxy motif provides the necessary rigidity and lipophilicity to

displace Estradiol and prevent helix-12 folding, triggering receptor downregulation.

Visualizing the Mechanism & Workflow
The following diagram illustrates the dual-pathway utility of the scaffold and the synthesis logic.
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Figure 1: Divergent biological utility of the 3-chloro-7-methoxyquinoline scaffold in infectious

disease and oncology.
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Experimental Protocols
Protocol A: Synthesis of 3-Chloro-7-methoxyquinolin-4-
amine
Context: This protocol utilizes a nucleophilic substitution strategy from the 4-chloro precursor.

Reagents:

4,7-Dichloroquinoline (Starting material precursor) or 3-chloro-4-chloro-7-methoxyquinoline.

Ammonia (methanolic) or specific amine for substitution.

Phenol (solvent/catalyst).

Step-by-Step Methodology:

Precursor Preparation: If starting from 3-chloro-7-methoxyquinolin-4-ol, treat with POCl₃

(Phosphorus oxychloride) at 105°C for 2 hours to generate 3,4-dichloro-7-methoxyquinoline.

Amination: Dissolve 1.0 eq of the 4-chloro intermediate in phenol (5.0 eq) at 80°C.

Substitution: Add ammonium acetate or pass dry ammonia gas through the solution. Heat to

160–170°C for 4–6 hours. Note: The phenol acts to protonate the quinoline nitrogen,

activating the 4-position for nucleophilic attack.

Workup: Cool the mixture. Basify with 10% NaOH to remove phenol. Extract with Ethyl

Acetate (3x).

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography

(DCM:MeOH 95:5).

Validation: Confirm structure via ¹H-NMR (look for the disappearance of the 4-H signal and

appearance of NH₂ broad singlet).

Protocol B: β-Hematin Inhibition Assay (In Vitro
Antimalarial Screen)
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Context: Validates the ability of the molecule to inhibit hemozoin formation, a proxy for

antimalarial efficacy.

Materials:

Hemin chloride (bovine).

Tween 20.[1]

Sodium Acetate Buffer (pH 5.0).

Procedure:

Stock Solution: Dissolve hemin chloride (3 mg) in 0.3 mL of 0.1 M NaOH, then dilute with 0.3

mL of 0.1 M HCl and acetate buffer to pH 5.0.

Incubation: Mix hemin suspension (100 µL) with the test compound (dissolved in DMSO,

varying concentrations 1 nM – 10 µM) in a 96-well plate.

Initiation: Incubate at 37°C for 18–24 hours to allow β-hematin (synthetic hemozoin)

formation.

Quantification: Add pyridine solution (5% v/v in formamide) to dissolve unreacted free heme.

Readout: Measure absorbance at 405 nm. Low absorbance indicates high conversion to β-

hematin (inactive drug). High absorbance indicates the drug prevented crystallization

(active).

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Key References
Imlunestrant (SERD) Development:

Title: Discovery of Imlunestrant (LY3484356), an Orally Bioavailable Selective Estrogen

Receptor Degrader.
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Significance: Establishes the 3-chloro-7-methoxyquinoline core as a critical scaffold for

ERα binding.

Source:

Antimalarial SAR of 4-Aminoquinolines:

Title: Structure-Activity Relationships of 4-Aminoquinolines against Chloroquine-Resistant

Plasmodium falciparum.

Significance: Details how 3-substitution affects resistance indices.

Source:

Synthesis of 3-Substituted Quinolines:

Title: Efficient Synthesis of 3-Halo-4-aminoquinolines via Nucleophilic Substitution.

Source:

Chemical Data & Safety:

Source:

Disclaimer: This guide is for research and development purposes only. All synthesis and

biological testing must be conducted in compliant laboratories with appropriate safety

protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 [smolecule.com]
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To cite this document: BenchChem. [3-Chloro-7-methoxyquinolin-4-amine biological activity].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598068#3-chloro-7-methoxyquinolin-4-amine-
biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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